molecular formula C31H46O2 B3430288 Vitamin K CAS No. 27696-10-2

Vitamin K

Cat. No.: B3430288
CAS No.: 27696-10-2
M. Wt: 450.7 g/mol
InChI Key: MBWXNTAXLNYFJB-LKUDQCMESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Vitamin K1 (phylloquinone) can be synthesized through a multi-step process involving the condensation of 2-methyl-1,4-naphthoquinone with phytol . The reaction conditions typically involve the use of strong acids or bases to facilitate the condensation reaction.

Vitamin K2 (menaquinone) is generally produced by bacterial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are used to convert plant-derived phylloquinone into menaquinone .

Industrial Production Methods

Industrial production of vitamin K1 involves the extraction of phylloquinone from plant sources, particularly green leafy vegetables. The extracted compound is then purified using chromatographic techniques . For vitamin K2, industrial production relies on the fermentation of specific bacterial strains, followed by extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions

Vitamin K undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Vitamin K has a wide range of scientific research applications:

    Chemistry: Used as a cofactor in various enzymatic reactions.

    Biology: Essential for the post-translational modification of proteins involved in blood coagulation.

    Medicine: Used to treat this compound deficiency and as an antidote for warfarin overdose.

    Industry: Incorporated into dietary supplements and fortified foods

Mechanism of Action

Vitamin K acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which modifies glutamate residues in certain proteins to form gamma-carboxyglutamate. This modification allows the proteins to bind calcium ions, which is essential for their biological activity . The primary molecular targets are the clotting factors II, VII, IX, and X .

Comparison with Similar Compounds

Vitamin K is unique in its role in blood coagulation and calcium binding. Similar compounds include:

This compound’s uniqueness lies in its dual role in both blood coagulation and bone health, which is not shared by the other fat-soluble vitamins .

Biological Activity

Vitamin K is a crucial fat-soluble vitamin that plays a significant role in various biological processes, particularly in the regulation of blood coagulation, bone metabolism, and cardiovascular health. This article delves into the biological activity of this compound, its mechanisms of action, and its significance in human health, supported by data tables and case studies.

Overview of this compound

This compound exists in several forms, primarily as phylloquinone (K1) and menaquinones (K2). The biological activity of this compound is largely attributed to its naphthoquinone ring structure, which serves as a cofactor for enzymes involved in the post-translational modification of proteins.

Key Functions

  • Blood Coagulation : this compound is essential for the synthesis of clotting factors II (prothrombin), VII, IX, and X.
  • Bone Health : It promotes the synthesis of osteocalcin, a protein involved in bone mineralization.
  • Cardiovascular Health : this compound helps prevent vascular calcification by regulating matrix Gla protein (MGP) activity.

This compound functions primarily through the γ-carboxylation of glutamic acid residues on specific proteins. This modification is critical for the activity of this compound-dependent proteins (VKDPs). The active form of this compound, hydroquinone, is produced from quinone by enzymes such as this compound epoxide reductase (VKOR) .

The this compound Cycle

The this compound cycle allows for the recycling of this compound after it has been used in carboxylation reactions. This cycle involves several steps:

  • Carboxylation : Glutamic acid residues are converted to γ-carboxyglutamic acid (Gla).
  • Oxidation : Hydroquinone is oxidized to epoxide.
  • Reduction : Epoxide is reduced back to hydroquinone, allowing for repeated use .

Biological Activity Data

The following table summarizes the biological activities associated with different forms of this compound:

FormPrimary FunctionMechanism of Action
PhylloquinoneBlood coagulationActs as a cofactor for clotting factors
MK-4Bone metabolismStimulates osteocalcin production
MK-7Cardiovascular healthInhibits vascular calcification

Case Studies

  • Osteoporosis Prevention : A study demonstrated that higher dietary intake of vitamin K2 was associated with increased bone mineral density in postmenopausal women. This suggests a protective role against osteoporosis .
  • Cardiovascular Health : Research indicated that adequate levels of this compound are linked to reduced arterial stiffness and lower risk of cardiovascular diseases. This compound's role in inhibiting vascular calcification was highlighted as a key mechanism .
  • Cancer Research : Emerging studies suggest that this compound may have anti-cancer properties by modulating cell proliferation and apoptosis in certain cancer types. For instance, MK-4 has shown potential in inhibiting the growth of prostate cancer cells .

Properties

IUPAC Name

2-methyl-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWXNTAXLNYFJB-LKUDQCMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12001-79-5, 27696-10-2, 81818-54-4, 84-80-0
Record name Vitamin K
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Record name Vitamin K semiquinone radical
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phylloquinone
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Record name Vitamin K
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Record name 2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone
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Record name Vitamin K
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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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